molecular formula C22H19N3OS B3007703 N-[4-(benzyloxy)phenyl]-N'-(1H-indol-5-yl)thiourea CAS No. 299207-80-0

N-[4-(benzyloxy)phenyl]-N'-(1H-indol-5-yl)thiourea

Cat. No.: B3007703
CAS No.: 299207-80-0
M. Wt: 373.47
InChI Key: RQCRWMUSOFNJKF-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an indole moiety through a thiourea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea typically involves the reaction of 4-(benzyloxy)aniline with 1H-indole-5-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thioureas or ureas.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 4-(benzyloxy)phenol

Uniqueness

N-[4-(benzyloxy)phenyl]-N’-(1H-indol-5-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyloxy and indole moieties, linked through a thiourea group, allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

1-(1H-indol-5-yl)-3-(4-phenylmethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c27-22(25-19-8-11-21-17(14-19)12-13-23-21)24-18-6-9-20(10-7-18)26-15-16-4-2-1-3-5-16/h1-14,23H,15H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRWMUSOFNJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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